Magnesium carbonate

Vue d'ensemble

Description

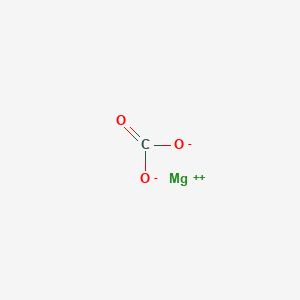

Le carbonate de magnésium est un sel inorganique de formule chimique MgCO₃. C'est un solide incolore ou blanc qui se rencontre naturellement sous forme de minéral appelé magnésite. Le carbonate de magnésium est connu pour ses diverses formes hydratées, notamment le dihydrate (barringtonite), le trihydrate (nesquehonite) et le pentahydrate (lansfordite). Ce composé est largement utilisé dans diverses industries en raison de ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le carbonate de magnésium peut être synthétisé par plusieurs méthodes. Une méthode de laboratoire courante consiste à faire réagir un sel de magnésium soluble, tel que le chlorure de magnésium, avec du bicarbonate de sodium. La réaction peut être représentée comme suit : [ \text{MgCl}2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] Cette réaction se produit généralement en solution aqueuse à température ambiante {_svg_2}.

Méthodes de production industrielle

Industriellement, le carbonate de magnésium est produit par carbonatation d'une suspension d'hydroxyde de magnésium. Ce procédé consiste à faire barboter du dioxyde de carbone gazeux dans la suspension, ce qui entraîne la précipitation de carbonate de magnésium. La réaction est la suivante : [ \text{Mg(OH)}2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] Cette méthode est efficace et largement utilisée dans la production de carbonate de magnésium à grande échelle {_svg_3}.

Analyse Des Réactions Chimiques

Types de réactions

Le carbonate de magnésium subit plusieurs types de réactions chimiques, notamment :

Décomposition : Lorsqu'il est chauffé, le carbonate de magnésium se décompose pour former de l'oxyde de magnésium et du dioxyde de carbone. [ \text{MgCO}3 \rightarrow \text{MgO} + \text{CO}_2 ]

Réaction avec les acides : Le carbonate de magnésium réagit avec les acides pour former le sel de magnésium correspondant, de l'eau et du dioxyde de carbone. Par exemple, avec l'acide chlorhydrique[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Réaction avec l'acide sulfurique : [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions avec le carbonate de magnésium comprennent l'acide chlorhydrique, l'acide sulfurique et l'acide acétique. Ces réactions se produisent généralement à température ambiante et aboutissent à la formation de sels de magnésium et au dégagement de dioxyde de carbone {_svg_4}.

Applications de la recherche scientifique

Le carbonate de magnésium a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme agent dessiccant et comme précurseur pour la synthèse d'autres composés du magnésium.

Biologie : Le carbonate de magnésium est utilisé dans la préparation de tampons biologiques et comme composant des milieux de culture cellulaire.

Médecine : Il est utilisé comme antiacide pour soulager les symptômes de l'indigestion et des brûlures d'estomac.

Industrie : Le carbonate de magnésium est utilisé dans la production de matériaux réfractaires, de caoutchouc, de cosmétiques et d'agents ignifuges.

Mécanisme d'action

Le carbonate de magnésium exerce ses effets principalement par sa réaction avec l'acide chlorhydrique dans l'estomac. Cette réaction neutralise l'excès d'acide gastrique, formant du chlorure de magnésium, de l'eau et du dioxyde de carbone. La neutralisation de l'acide gastrique soulage les symptômes des brûlures d'estomac et de l'indigestion . De plus, les ions magnésium jouent un rôle crucial dans divers processus biochimiques, notamment l'activation des enzymes et la fonction musculaire .

Applications De Recherche Scientifique

Pharmaceutical Applications

Phosphate Binder in Hemodialysis:

Magnesium carbonate has been identified as an effective phosphate binder in patients undergoing hemodialysis. A randomized study demonstrated that this compound provided comparable control of serum phosphorus levels while significantly reducing the need for elemental calcium intake from phosphate binders. In this study, 70.6% of patients using this compound achieved target phosphorus levels compared to 62.5% using calcium acetate, highlighting its efficacy and tolerability in managing hyperphosphatemia in chronic kidney disease patients .

| Study | Participants | Phosphate Control (%) | Daily Calcium Intake (mg) |

|---|---|---|---|

| This compound vs Calcium Acetate | 30 hemodialysis patients | 70.6% | 908 ± 24 |

| Calcium Acetate only | - | 62.5% | 1743 ± 37 |

Construction and Soil Stabilization

Recent research has shown that this compound can be used to improve the mechanical properties of highly plastic clays, making it a promising material for soil stabilization. A study indicated that treating clay samples with this compound resulted in significant reductions in swelling potential and improvements in unconfined compressive strength. The addition of this compound altered the soil classification from high plastic clay to low plastic silt, enhancing its usability in construction applications .

| Treatment (%) | Liquid Limit Change (%) | Plasticity Index Change (%) | Unconfined Compressive Strength Increase (%) |

|---|---|---|---|

| 5% | Decrease by 16% | Decrease by 25% | Increase by 25% |

| 10% | - | - | - |

| 15% | - | - | - |

Food Industry Applications

In the food sector, this compound serves multiple roles:

- As an anti-caking agent , it prevents clumping in powdered foods and table salt.

- It acts as a drying agent , particularly in powdered products.

- It is utilized as a food additive (E504), where it can function as a laxative at high concentrations .

Industrial Uses

This compound is widely used in various industrial applications:

- As a filler material in plastics and rubber products.

- In the production of fireproofing materials and fire extinguishing compositions.

- As a reinforcing agent in neoprene rubber, enhancing its mechanical properties .

Case Study: Use of this compound in Soil Stabilization

In a study conducted on clayey soils from Meyghan Plain, Iran, researchers treated soil samples with varying percentages of this compound. The results indicated that the addition of this compound significantly reduced the swelling behavior of the soil while enhancing its strength properties. The study concluded that this compound could be effectively used for sustainable soil management practices.

Case Study: Efficacy as a Phosphate Binder

A clinical trial involving hemodialysis patients demonstrated that this compound could replace calcium-based phosphate binders without compromising phosphorus control while reducing calcium intake. This finding is crucial for patients at risk of hypercalcemia due to excessive calcium supplementation.

Mécanisme D'action

Magnesium carbonate exerts its effects primarily through its reaction with hydrochloric acid in the stomach. This reaction neutralizes excess stomach acid, forming magnesium chloride, water, and carbon dioxide. The neutralization of stomach acid provides relief from symptoms of heartburn and indigestion . Additionally, magnesium ions play a crucial role in various biochemical processes, including enzyme activation and muscle function .

Comparaison Avec Des Composés Similaires

Le carbonate de magnésium peut être comparé à d'autres composés du magnésium, tels que :

Oxyde de magnésium (MgO) : Contrairement au carbonate de magnésium, l'oxyde de magnésium est une base plus forte et est utilisé comme matériau réfractaire et comme complément alimentaire.

Hydroxyde de magnésium (Mg(OH)₂) : Connu sous le nom de lait de magnésie, il est utilisé comme antiacide et comme laxatif.

Sulfate de magnésium (MgSO₄) :

Le carbonate de magnésium est unique en raison de sa capacité à agir à la fois comme agent dessiccant et comme antiacide, ainsi que de son rôle dans diverses applications industrielles. Sa polyvalence et son large éventail d'utilisations en font un composé précieux dans de multiples domaines .

Activité Biologique

Magnesium carbonate (MgCO₃) is a compound that has garnered interest in various fields, particularly in biomedicine and environmental science. This article explores its biological activities, including its antibacterial properties, potential in bone regeneration, and implications for carbon sequestration.

Overview of this compound

This compound exists in several forms, including hydrated and anhydrous variants. It is primarily known for its roles in dietary supplementation and as an antacid. However, recent research highlights its broader biological activities, particularly in the context of antibacterial effects and osteogenic potential.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. This property is attributed to its alkaline nature, which can disrupt bacterial cell membranes and inhibit growth.

Case Study: Antibacterial Coatings on Titanium Implants

A study investigated the application of this compound coatings on titanium surfaces to enhance their antibacterial properties. The coatings were prepared using a hydrothermal method and treated with hydrogen peroxide, which increased their effectiveness against common pathogens such as Staphylococcus aureus.

- Findings :

- The this compound coatings showed excellent adhesion and no cracks.

- After treatment, the coatings exhibited increased surface roughness and hydrophilicity.

- In vitro tests indicated enhanced viability and proliferation of bone marrow mesenchymal stem cells (BMSCs), suggesting that these coatings not only provide antibacterial properties but also promote osteogenic differentiation .

Osteogenic Potential

Magnesium ions released from this compound have been shown to play a crucial role in bone formation. The alkaline environment created by this compound can stimulate osteoblast activity, which is essential for bone regeneration.

Research Insights

- Cell Culture Studies :

- Mechanism of Action :

Carbon Sequestration Potential

Beyond its biological applications, this compound has been identified as a promising candidate for carbon sequestration. The ability of this compound to capture CO₂ offers a dual benefit of reducing greenhouse gases while simultaneously producing useful minerals.

Environmental Impact Study

A study highlighted the potential for this compound minerals to sequester significant amounts of CO₂:

- Carbon Capture Capacity : Approximately 4 million tons of CO₂ per year could be captured through processes involving this compound minerals like hydromagnesite .

Data Summary

| Property | Description |

|---|---|

| Antibacterial Activity | Effective against Staphylococcus aureus; enhances viability of BMSCs |

| Osteogenic Potential | Promotes bone formation through magnesium ion release; supports osteoblast activity |

| Carbon Sequestration | Capable of capturing significant CO₂ emissions; potential for environmental applications |

Propriétés

Numéro CAS |

13717-00-5 |

|---|---|

Formule moléculaire |

CH2MgO3 |

Poids moléculaire |

86.33 g/mol |

Nom IUPAC |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Mg+2] |

SMILES canonique |

C(=O)(O)O.[Mg] |

Point d'ébullition |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

Densité |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Key on ui other cas no. |

546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |

Description physique |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

Numéros CAS associés |

7757-69-9 |

Durée de conservation |

STABLE IN AIR |

Solubilité |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

Synonymes |

anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of this compound hydrates [, ].

A: To enhance compatibility with polymers like polyethylene and polypropylene, this compound is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].

A: this compound is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized this compound improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The this compound decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.

A: Yes, this compound can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the this compound, resulting in the formation of magnesium oxide with controlled particle size and morphology [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.